ACETYLCHOLINE IODIDE, [ACETYL-1-14C]
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Overview
Description
Acetylcholine iodide, [acetyl-1-14C] is a radiolabeled compound used extensively in biochemical and pharmacological research. It is a derivative of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system by transmitting signals across synapses. The radiolabeling with carbon-14 allows for the tracking and quantification of acetylcholine in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetylcholine iodide, [acetyl-1-14C] involves the radiolabeling of acetylcholine with carbon-14. The process typically starts with the synthesis of [acetyl-1-14C] acetic acid, which is then reacted with choline to form the radiolabeled acetylcholine. The final step involves the iodination of acetylcholine to produce acetylcholine iodide, [acetyl-1-14C].
Industrial Production Methods: Industrial production of acetylcholine iodide, [acetyl-1-14C] follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and specific activity of the radiolabeled compound. The use of specialized equipment and facilities is essential to handle the radioactive materials safely.
Chemical Reactions Analysis
Types of Reactions: Acetylcholine iodide, [acetyl-1-14C] undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Acetylcholine iodide can be hydrolyzed by acetylcholinesterase to produce choline and acetic acid.
Oxidation: It can undergo oxidation reactions in the presence of oxidizing agents.
Substitution: The iodide ion can be substituted by other nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Choline and acetic acid.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Products depend on the nucleophile involved in the reaction.
Scientific Research Applications
Acetylcholine iodide, [acetyl-1-14C] is widely used in scientific research due to its radiolabeling, which allows for precise tracking and quantification in biological systems. Some key applications include:
Neurotransmitter Studies: Used to study the role of acetylcholine in neurotransmission and synaptic function.
Pharmacological Research: Helps in understanding the mechanism of action of drugs that target cholinergic systems.
Metabolic Pathway Analysis: Used to trace the metabolic pathways of acetylcholine in various tissues.
Diagnostic Imaging: Employed in imaging techniques to visualize acetylcholine distribution in the brain and other organs.
Mechanism of Action
Acetylcholine iodide, [acetyl-1-14C] exerts its effects by mimicking the action of acetylcholine, a neurotransmitter. It binds to acetylcholine receptors, including nicotinic and muscarinic receptors, on the surface of neurons and other cells. This binding triggers a cascade of intracellular events that lead to the transmission of nerve impulses, muscle contraction, and various other physiological responses. The radiolabeling with carbon-14 allows researchers to track the compound’s distribution and interaction with its molecular targets.
Comparison with Similar Compounds
Acetylcholine chloride: Another salt form of acetylcholine used in research.
Carbachol: A synthetic analog of acetylcholine that is resistant to hydrolysis by acetylcholinesterase.
Bethanechol: A cholinergic agonist similar to acetylcholine but with a longer duration of action.
Uniqueness: Acetylcholine iodide, [acetyl-1-14C] is unique due to its radiolabeling, which allows for precise tracking and quantification in biological systems. This feature makes it particularly valuable in research applications where understanding the distribution and metabolism of acetylcholine is crucial.
Properties
CAS No. |
16238-80-5 |
---|---|
Molecular Formula |
C7H16INO2 |
Molecular Weight |
275.107 |
IUPAC Name |
2-acetyloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H16NO2.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i7+2; |
InChI Key |
SMBBQHHYSLHDHF-ZMCFIIMUSA-M |
SMILES |
CC(=O)OCC[N+](C)(C)C.[I-] |
Synonyms |
ACETYLCHOLINE IODIDE, [ACETYL-1-14C] |
Origin of Product |
United States |
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